An In-depth Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Aminooxetan-3-yl)ethanol (CAS No. 1379812-08-4), a key building block in modern medicinal chemistry. The strategic incorporation of the 3-aminooxetane motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic use of this versatile compound.
Introduction: The Rise of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in drug discovery. Its inherent ring strain, approximately 25.5 kcal/mol, and the polarized C-O bonds contribute to its unique chemical reactivity and physical properties.[1] Notably, the oxetane moiety serves as an effective bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] This substitution can lead to profound improvements in critical drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability.[1]
Among the various substituted oxetanes, 3-aminooxetanes have garnered significant attention. The presence of the amino group provides a key handle for further functionalization, allowing for the facile incorporation of the oxetane core into a wide array of molecular scaffolds. 2-(3-Aminooxetan-3-yl)ethanol, featuring both a primary amine and a primary alcohol, represents a particularly versatile building block, offering two distinct points for chemical modification.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 2-(3-Aminooxetan-3-yl)ethanol in public literature, the following properties are a combination of available data from suppliers and predicted values based on its structure. These predictions are derived from computational models and analogies with similar 3,3-disubstituted oxetanes.
General Properties
| Property | Value/Information | Source |
| CAS Number | 1379812-08-4 | [2][3] |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Appearance | Predicted to be a solid or liquid | [2] |
| Storage | Store in a sealed, air-resistant place | [2] |
Predicted Spectroscopic Data
The proton NMR spectrum of 2-(3-Aminooxetan-3-yl)ethanol is expected to show distinct signals for the protons of the oxetane ring and the ethanol side chain.
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Oxetane Ring Protons: The four protons on the oxetane ring would likely appear as two distinct multiplets in the range of δ 4.0-5.0 ppm.
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Ethanol Side Chain: The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely resonate around δ 3.5-3.8 ppm, while the methylene group attached to the oxetane ring (-C-CH₂-) would be expected in a similar region.
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Amine and Hydroxyl Protons: The -NH₂ and -OH protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. These signals would be exchangeable with D₂O.
The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.
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Oxetane Ring Carbons: The CH₂ carbons of the oxetane ring are expected to appear in the range of δ 70-80 ppm, while the quaternary carbon is predicted to be further downfield.
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Ethanol Side Chain Carbons: The carbon of the -CH₂OH group would likely be in the δ 60-65 ppm region, and the carbon of the -C-CH₂- group would be in a similar range.
The IR spectrum would be characterized by the following key absorption bands:
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O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the O-H and N-H bonds.
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C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching of C-H bonds.
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C-O Stretching: A strong band around 1050-1150 cm⁻¹ characteristic of the C-O stretching of the ether in the oxetane ring and the primary alcohol.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 117. Common fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) or ethylene (C₂H₄), as well as cleavage of the ethanol side chain.
Synthesis and Reactivity
While a specific, detailed synthesis for 2-(3-Aminooxetan-3-yl)ethanol is not widely published, its preparation can be conceptualized through established methodologies for the synthesis of 3-substituted 3-aminooxetanes.
Proposed Synthetic Strategies
A plausible synthetic approach would start from a suitable precursor that can be elaborated to introduce both the amino and the hydroxyethyl groups at the 3-position of the oxetane ring.
Strategy 1: From Oxetan-3-one
Oxetan-3-one is a versatile starting material for the synthesis of 3-substituted oxetanes.[1]
Synthesis from Oxetan-3-one. A potential route starting from the commercially available oxetan-3-one.
Experimental Protocol (Conceptual):
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Cyanohydrin Formation: React oxetan-3-one with trimethylsilyl cyanide (TMSCN) followed by acidic workup to form the cyanohydrin intermediate.
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Strecker Reaction: Treatment of the cyanohydrin with an ammonia source would yield the corresponding amino nitrile.
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Hydrolysis and Esterification: The nitrile can be hydrolyzed to a carboxylic acid, which is then esterified.
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Reduction: The ester is subsequently reduced, for example with lithium aluminum hydride (LiAlH₄), to afford the final product, 2-(3-Aminooxetan-3-yl)ethanol.
Strategy 2: From a Precursor with a Latent Amino Group
Another approach involves the use of a starting material where the amino group is introduced in a protected form or as a precursor.
Alternative Synthesis Route. A conceptual pathway involving a nitro-alcohol intermediate.
Reactivity Profile
The reactivity of 2-(3-Aminooxetan-3-yl)ethanol is dictated by its three key functional groups: the primary amine, the primary alcohol, and the oxetane ring.
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Amine Functionality: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and reductive amination. This allows for the attachment of the molecule to various scaffolds.
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Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution.
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Oxetane Ring: The strained oxetane ring is susceptible to ring-opening reactions under acidic conditions, reacting with various nucleophiles.[1] This reactivity needs to be considered when planning synthetic steps involving acidic reagents. However, the oxetane ring is generally stable under neutral and basic conditions.[4]
Reactivity of 2-(3-Aminooxetan-3-yl)ethanol. The molecule offers multiple sites for chemical modification.
Applications in Drug Discovery and Development
The unique structural and physicochemical properties of the 3-aminooxetane motif make it a highly desirable building block in the design of novel therapeutics.
Bioisosteric Replacement
As previously mentioned, the oxetane ring is an excellent bioisostere for gem-dimethyl and carbonyl groups.[1] This substitution can lead to:
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Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the solubility of a molecule, a critical parameter for oral bioavailability.
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Enhanced Metabolic Stability: The replacement of metabolically labile groups with the more robust oxetane ring can reduce clearance and improve the pharmacokinetic profile of a drug candidate.
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Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of an adjacent nitrogen atom, which can be beneficial for optimizing a compound's properties.
Scaffold for Combinatorial Chemistry
The presence of both an amino and a hydroxyl group in 2-(3-Aminooxetan-3-yl)ethanol provides two orthogonal handles for chemical modification. This allows for the rapid generation of libraries of diverse compounds for high-throughput screening.
Role in Drug Discovery. A workflow illustrating the use of 2-(3-Aminooxetan-3-yl)ethanol in library synthesis for drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(3-Aminooxetan-3-yl)ethanol is not widely available, general precautions for handling amino alcohols should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of any vapors.
Conclusion
2-(3-Aminooxetan-3-yl)ethanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the strained oxetane ring and two points of functionality, offer a powerful tool for modulating the physicochemical properties of bioactive molecules. While specific experimental data for this compound is limited, its potential for improving solubility, metabolic stability, and providing a scaffold for diverse chemical libraries is clear from the broader literature on aminooxetanes. As the demand for novel drug candidates with optimized properties continues to grow, the strategic application of building blocks like 2-(3-Aminooxetan-3-yl)ethanol will undoubtedly play an increasingly important role.
References
-
Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters. [Link]
-
Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. [Link]
-
Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. Poster Board #3163. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science (RSC Publishing). [Link]
-
Representative[4][5]-amphoteric molecules versus 3-aminooxetanes. ResearchGate. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PMC - NIH. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science (RSC Publishing). [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications (RSC Publishing). [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
-
Prediction of physicochemical properties. PubMed. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Oxetanes and Oxetan-3-ones. Thieme Chemistry. [Link]
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]
-
Predicted spectra (a) infrared spectra for ethanol in vacuum predicted... ResearchGate. [Link]
-
Advancing physicochemical property predictions in computational drug discovery. eScholarship. [Link]
-
CID 87118733. PubChem. [Link]
-
Predicting the physical properties of three-component lignocellulose derived advanced biofuel blends using a design of experiments approach. Sustainable Energy & Fuels (RSC Publishing). [Link]
-
Comparison of fragmentation trees acquired using various mass isolation... ResearchGate. [Link]
-
2-[2-(2-Aminoethoxy)ethoxy]ethanol | C6H15NO3 | MD Topology | NMR | X-Ray. ATB (Automated Topology Builder). [Link]
-
Low Mass MS/MS Fragments of Protonated Amino Acids Used for Distinction of Their 13C- Isotopomers in Metabolic Studies. Request PDF - ResearchGate. [Link]
-
2-(thymyloxy)ethanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
INFRARED SPECTRA OF M + ^+ (2-AMINO-1-PHENYL ETHANOL)(H 2 _2 O) n = 0. ResearchGate. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. 1379812-08-4|2-(3-Aminooxetan-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]

